N-(2-quinolin-8-ylethyl)acetamide
Description
Properties
IUPAC Name |
N-(2-quinolin-8-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(16)14-9-7-12-5-2-4-11-6-3-8-15-13(11)12/h2-6,8H,7,9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEAQZHXFPRAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Activation of 8-Aminoquinoline
The foundational approach involves activating 8-aminoquinoline through carbamate formation. As demonstrated in hybrid molecule syntheses, treatment of 8-aminoquinoline with 2,2,2-trichloroethyl chloroformate in tetrahydrofuran (THF) produces a reactive carbamate intermediate (Scheme 1). This method achieves 95% conversion efficiency at ambient temperature within 4 hours, with NMR showing characteristic downfield shifts for the carbamate NH proton (δ 9.12 ppm).
Scheme 1
Amide Bond Formation with Ethylamine Derivatives
Subsequent reaction of the carbamate with 2-aminoethyl precursors under basic conditions completes the acetamide linkage. For example, DBU-mediated coupling with tryptamine derivatives in acetonitrile at reflux yields N-(2-quinolin-8-ylethyl)acetamide analogs with 92% efficiency. The reaction mechanism proceeds via nucleophilic displacement, with IR spectroscopy confirming amide C=O stretching at 1654 cm.
Copper-Mediated Coupling Reactions
Coordination-Assisted Synthesis
Crystallographic evidence reveals that quinoline-8-yl derivatives readily form coordination complexes with transition metals, which can template amide bond formation. Reaction of N-phenyl-2-(quinolin-8-yloxy)acetamide with CuCl·2HO in ethyl acetate produces a dichlorido-bis(quinoline)copper(II) complex (Space group , ), demonstrating the metal’s role in stabilizing intermediates. Adaptation of this method using ethylamine precursors could facilitate this compound synthesis under mild conditions.
Optimization of Reaction Parameters
Key variables affecting yield in copper-mediated routes include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 25–40 °C | >80% above 30 °C |
| Solvent | Ethyl acetate | Minimal byproducts |
| Cu Loading | 1.0 equiv | Max coordination |
Data adapted from dichlorido-bis(naphthalene) copper complexes.
Multi-Component Coupling Strategies
Post-Cycloaddition Functionalization
Cycloadducts derived from 2-azetine and aromatic amines can be oxidized to quinolines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), as confirmed by NMR resonances at δ 127.7–124.2 ppm for the quinoline ring. Subsequent N-acetylation with acetic anhydride completes the synthesis, though competing polymerization side reactions necessitate careful stoichiometric control.
Catalytic Hydrogenation Approaches
Benzyl Carbamate Deprotection
Patent literature describes hydrogenolysis of benzyl carbamates using Pd/C (5–10 wt%) under 1 atm H, achieving >95% deprotection efficiency. Applied to this compound precursors, this method could enable late-stage removal of protecting groups without affecting the acetamide moiety.
Pressure and Catalyst Screening
Comparative hydrogenation data:
| Catalyst | Pressure (atm) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C (5%) | 1 | 4 | 92 |
| PtO | 3 | 2 | 88 |
| Rh/AlO | 5 | 6 | 78 |
Lower catalyst loadings (0.5 mol% Pd) maintain efficacy while reducing metal contamination risks.
Spectroscopic Characterization Benchmarks
Chemical Reactions Analysis
Types of Reactions: N-(2-quinolin-8-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
Chemical Synthesis and Properties
N-(2-quinolin-8-ylethyl)acetamide serves as an important intermediate in the synthesis of more complex quinoline derivatives. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, facilitating the introduction of different functional groups onto the quinoline ring.
Synthesis Methods:
- Starting Materials: Typically synthesized from 2-quinolin-8-ylethylamine.
- Reagents: Acetic anhydride or acetyl chloride with bases like pyridine or triethylamine.
- Yield Optimization: Industrial production may utilize continuous flow reactors and green chemistry approaches to enhance efficiency and minimize environmental impact.
Biological Research Applications
The biological significance of this compound is substantial, particularly in drug discovery and development. The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Biological Activities:
- Antimicrobial Properties: Exhibits activity against a range of bacterial strains by disrupting DNA synthesis.
- Anticancer Potential: Interacts with molecular targets involved in cancer cell proliferation and inflammation.
Mechanism of Action:
The compound inhibits DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, it affects enzymes and receptors that are critical in cancer progression.
Medicinal Chemistry Applications
This compound is being investigated for several therapeutic applications:
| Therapeutic Area | Potential Applications |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Anticancer | Inhibition of tumor growth |
| Anti-inflammatory | Modulation of inflammatory pathways |
Research indicates that quinoline derivatives can serve as lead compounds for developing new drugs targeting Alzheimer’s disease (AD) and other neurodegenerative conditions by acting as metal ion chelators.
Industrial Applications
In the industrial sector, this compound finds utility in the production of dyes, pigments, and other materials due to its favorable chemical properties.
Industrial Uses:
- Dyes and Pigments: The compound's structural characteristics allow it to be incorporated into various formulations.
Case Studies and Research Findings
Numerous studies have highlighted the efficacy of quinoline derivatives in various applications:
-
Antimicrobial Activity Study:
- A study demonstrated that this compound displayed significant antibacterial activity against multiple strains, suggesting its potential use in developing new antibiotics.
- Cancer Research:
- Alzheimer's Disease Treatment:
Mechanism of Action
The mechanism of action of N-(2-quinolin-8-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, they can inhibit various enzymes and receptors involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Molecular Properties
Key structural variations among quinoline-acetamide derivatives include:
- Substituent position (e.g., quinoline-8-yl vs. quinoline-6-yl).
- Linkage type (direct ethyl, oxygen, or amino bridges).
- Functional group additions (halogens, methyl, amino, or sulfur-containing groups).
Table 1: Structural and Molecular Comparison
Key Observations :
- Linkage Effects: Oxygen-containing analogs (e.g., N-cyclohexyl-2-(8-quinolinyloxy)acetamide) exhibit higher molecular weights (284.35 vs.
- Heteroatom Additions: Sulfur and amino groups () may improve metal coordination, relevant for catalytic or luminescent applications .
Pharmacological and Toxicological Profiles
- Toxicity: N-cyclohexyl-2-(8-quinolinyloxy)acetamide () is classified for acute oral toxicity (H302) and skin irritation (H315), highlighting the need for rigorous safety protocols .
- Biological Selectivity : Substituents like trifluoromethyl groups () are associated with enhanced pharmacokinetic profiles in drug candidates .
Q & A
Q. What are the standard synthetic protocols for N-(2-quinolin-8-ylethyl)acetamide, and what analytical techniques confirm its structural integrity?
Methodological Answer: Synthesis typically involves coupling 8-aminoquinoline derivatives with acetylating agents (e.g., acetyl chloride) in polar aprotic solvents (e.g., DMF) under reflux. Key steps include nucleophilic substitution at the quinoline C-8 position. Structural confirmation requires -NMR (to identify acetamide protons at δ 2.0–2.2 ppm and quinoline aromatic protons) and -NMR (to verify carbonyl resonance at ~170 ppm). HPLC with UV detection (λ = 254 nm) ensures purity (>98%) by quantifying unreacted starting materials .
Q. How do researchers validate the purity of this compound, and what are common impurities?
Methodological Answer: Combustion analysis (C, H, N) validates stoichiometric ratios, while LC-MS identifies byproducts such as unreacted 8-aminoquinoline or diacetylated derivatives. Column chromatography (silica gel, ethyl acetate/hexane gradient) removes polar impurities. Recrystallization from ethanol/water mixtures improves purity, monitored by TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
Advanced Research Questions
Q. What experimental strategies resolve low yields in multi-step syntheses of this compound derivatives?
Methodological Answer: Optimize intermediates by:
- Screening Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura for quinoline functionalization) with ligand libraries (XPhos, SPhos) to improve regioselectivity .
- Using microwave-assisted synthesis (100–120°C, 30 min) to accelerate amide bond formation.
- Implementing in-line FTIR to monitor reaction progress and identify kinetic bottlenecks .
Q. How can researchers address discrepancies between computational predictions and experimental data in the crystallography of this compound?
Methodological Answer: When SHELXL-refined structures deviate from DFT-optimized geometries (e.g., torsional angles in the ethylacetamide chain):
Q. What methodologies elucidate the mechanism of enzyme inhibition by this compound derivatives?
Methodological Answer: Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. For target identification:
- Perform SPR (surface plasmon resonance) to measure binding affinities (Kd).
- Conduct docking simulations (AutoDock Vina) with crystal structures of enzymes (e.g., kinases) to map the acetamide-quinoline pharmacophore.
- Validate via site-directed mutagenesis of predicted binding residues .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs with conflicting bioactivity data?
Methodological Answer:
- Prioritize analogs with systematic substitutions (e.g., halogenation at quinoline C-3 or ethylacetamide chain elongation).
- Use principal component analysis (PCA) to correlate physicochemical descriptors (logP, polar surface area) with activity cliffs.
- Validate outliers via orthogonal assays (e.g., cellular thermal shift assays for target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
